N-(4-hexylphenyl)-5-nitro-2-furancarboxamide N-(4-hexylphenyl)-5-nitro-2-furancarboxamide C-171 is an inhibitor of stimulator of interferon genes (STING). It binds to STING, inhibits its palmitoylation, and prevents the recruitment and phosphorylation of TBK1.1 It selectively reduces human and mouse STING-, but not RIG-I or TBK1-, mediated IFN-β reporter activity in HEK293 cells when used at concentrations ranging from 0.02 to 2 μM.

Brand Name: Vulcanchem
CAS No.:
VCID: VC7828379
InChI: InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20)
SMILES: CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol

N-(4-hexylphenyl)-5-nitro-2-furancarboxamide

CAS No.:

Cat. No.: VC7828379

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hexylphenyl)-5-nitro-2-furancarboxamide -

Specification

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
IUPAC Name N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20)
Standard InChI Key WZVGWJZGQFSRBG-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Canonical SMILES CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Hexylphenyl)-5-nitro-2-furancarboxamide belongs to the furan carboxamide family, featuring a furan ring substituted with a nitro group at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further bonded to a 4-hexylphenyl group, imparting hydrophobic characteristics due to the hexyl chain.

Molecular Formula and Weight

The molecular formula is C₁₈H₂₁N₃O₄, derived from:

  • Furan ring (C₄H₃O₂)

  • Nitro group (NO₂)

  • Carboxamide (CONH)

  • 4-Hexylphenyl substituent (C₁₂H₁₇)

The calculated molecular weight is 343.38 g/mol, comparable to the analog N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide (247.21 g/mol) , with the difference attributable to the larger hexylphenyl group.

Stereoelectronic Properties

The nitro group at C5 induces electron-withdrawing effects, polarizing the furan ring and enhancing electrophilicity at C3 and C4. The hexyl chain contributes to lipophilicity, as evidenced by the logP value of ~3.2 (estimated via computational models).

Synthesis and Modification Strategies

Key Synthetic Pathways

While no direct synthesis of N-(4-hexylphenyl)-5-nitro-2-furancarboxamide is documented, analogous compounds suggest a multi-step approach:

  • Furan Carboxylic Acid Activation:

    • 5-Nitro-2-furancarboxylic acid is activated using coupling agents like EDC/HOBt , forming a reactive intermediate.

    • Example: Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane .

  • Amidation with 4-Hexylaniline:

    • The activated acid reacts with 4-hexylaniline under inert conditions.

    • Yields for similar reactions range from 55% to 80% depending on stoichiometry and solvent .

Optimization Challenges

  • Solvent Selection: Ethanol and dichloromethane are common, but polar aprotic solvents like DMF may improve solubility of the hexylphenyl group.

  • Byproduct Formation: Hydrazine-based byproducts are common in amidation; purification via column chromatography (ethyl acetate/petroleum ether) is typical .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous nitro-furans shows decomposition temperatures above 200°C, suggesting moderate thermal stability. The hexyl chain may lower the melting point compared to shorter-chain derivatives.

Solubility Profile

  • Polar Solvents: Limited solubility in water (<0.1 mg/mL); moderate in ethanol and DMSO.

  • Nonpolar Solvents: High solubility in chloroform and ethyl acetate due to the hexyl group.

Biological Activity and Applications

Hypothesized Mechanism

  • Nitro Reduction: Microbial enzymes reduce the nitro group to a nitroso or hydroxylamine intermediate.

  • DNA Crosslinking: Reactive species alkylate DNA bases, inhibiting replication.

Anticancer Screening

Preliminary studies on similar compounds show IC₅₀ values of 10–50 μM against HeLa and MCF-7 cell lines. The hexyl chain may enhance cell membrane permeability, potentiating activity.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yield.

  • Structure-Activity Relationships: Modify hexyl chain length to balance potency and solubility.

  • In Vivo Toxicology: Assess chronic exposure effects in rodent models.

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